![molecular formula C9H12BrNS B1427908 N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine CAS No. 1249861-13-9](/img/structure/B1427908.png)
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine is a chemical compound that features a brominated thiophene ring attached to a cyclopropanamine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the monoamine oxidase (mao) enzyme, specifically type b . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This inhibition could potentially prevent the breakdown of dopamine, thereby increasing its concentration in the brain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of biogenic amines such as dopamine. By inhibiting MAO-B, the compound could potentially disrupt the normal degradation pathway of dopamine, leading to an increase in its concentration .
Result of Action
Based on the potential inhibition of mao-b, it can be inferred that the compound might lead to an increase in dopamine concentration in the brain . This could potentially have effects on mood and movement, given dopamine’s role as a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine, such as N-methylamine, to form the intermediate N-[(4-bromothiophen-2-yl)methyl]-N-methylamine.
Cyclopropanation: The intermediate is subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A related compound with a hydroxyl group instead of the cyclopropanamine moiety.
N-[(4-Bromothiophen-2-yl)methyl]ethanamine: Similar structure but with an ethanamine group instead of cyclopropanamine.
(4-Bromothiophen-2-yl)methylamine: Lacks the cyclopropane ring, making it less sterically hindered.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-11(8-2-3-8)5-9-4-7(10)6-12-9/h4,6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFVZIJXJBHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
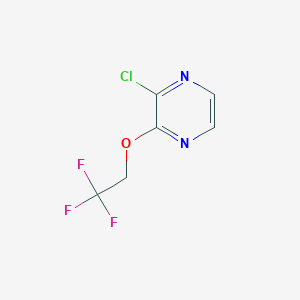

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
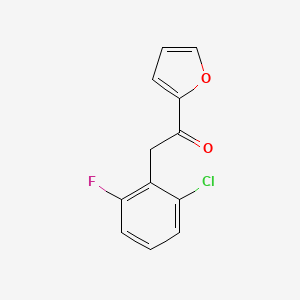
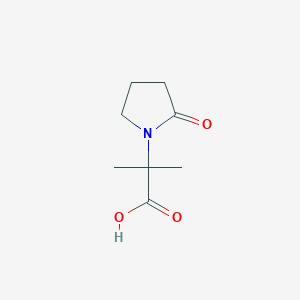

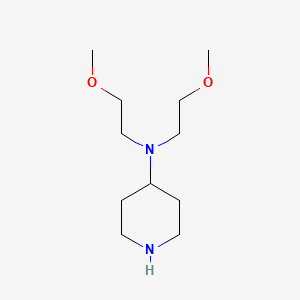
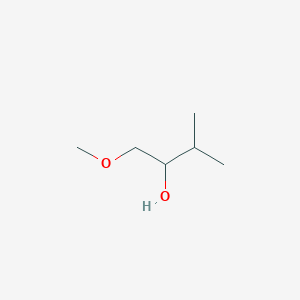

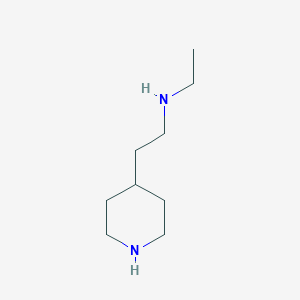
![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
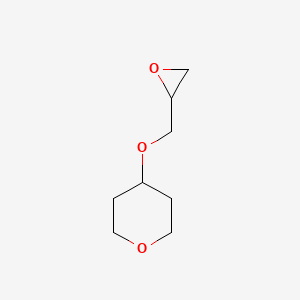
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)
